REACTION_SMILES
|
[CH3:13][C:14]1([CH3:15])[CH2:16][CH2:17][CH2:18][C:19]([CH3:20])([CH3:21])[NH:22]1.[CH3:32][C:33]#[N:34].[F:23][c:24]1[c:25]([CH2:26][Cl:27])[cH:28][cH:29][cH:30][cH:31]1.[OH:1][CH:2]([CH2:3][CH2:4][NH:5][CH3:6])[c:7]1[cH:8][cH:9][cH:10][cH:11][cH:12]1>>[OH:1][CH:2]([CH2:3][CH2:4][N:5]([CH3:6])[CH2:26][c:25]1[c:24]([F:23])[cH:31][cH:30][cH:29][cH:28]1)[c:7]1[cH:8][cH:9][cH:10][cH:11][cH:12]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1(C)CCCC(C)(C)N1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Fc1ccccc1CCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CNCCC(O)c1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
CN(CCC(O)c1ccccc1)Cc1ccccc1F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |